molecular formula C21H14O B167413 2,3-Diphenyl-1-indenone CAS No. 1801-42-9

2,3-Diphenyl-1-indenone

Cat. No. B167413
CAS RN: 1801-42-9
M. Wt: 282.3 g/mol
InChI Key: POVRXYLNLVVNGW-UHFFFAOYSA-N
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Description

2,3-Diphenyl-1-indenone is a chemical compound with the empirical formula C21H14O . It has a molecular weight of 282.34 and is typically found in the form of crystals .


Synthesis Analysis

A novel and unexpected metal-free oxygenation of 2,3-diphenyl-1-indenones has been reported . Under an oxygen atmosphere (air), 2,3-diphenyl-1-indenones can be converted to either 2,3-epoxy-2,3-diphenyl-1-indenone or 2-hydroxy-2,3-diphenyl-1-indanone, depending on the conditions . Several bioactive epoxy indenones and one-pot α-hydroxy indanones (α-acyloin) were synthesized from 2,3-diaryl dihydroindanone and 2,3-diarylindenone, respectively .


Molecular Structure Analysis

The 2,3-Diphenyl-1-indenone molecule contains a total of 39 bonds. There are 25 non-H bonds, 20 multiple bonds, 2 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 1 ketone (aromatic) .


Chemical Reactions Analysis

The reaction mechanism of 2,3-diphenyl-1-indenones involves oxygenation at the α-position and further proton abstraction from the β-position, leading to epoxy indenone derivatives . A one-pot cis-hydroxy indanone protocol is also achieved directly from biaryl indenone via reduction, epimerization, and oxygenation .


Physical And Chemical Properties Analysis

2,3-Diphenyl-1-indenone has a density of 1.2±0.1 g/cm3, a boiling point of 401.7±45.0 °C at 760 mmHg, and a flash point of 173.8±23.7 °C . It has a molar refractivity of 87.4±0.3 cm3, a polar surface area of 17 Å2, a polarizability of 34.7±0.5 10-24 cm3, and a molar volume of 243.4±3.0 cm3 .

Scientific Research Applications

Synthesis and Bioactivity

2,3-Diphenyl-1-indenone has been studied for its potential in synthesizing bioactive compounds. A notable application is in the synthesis of epoxy indenones and α-hydroxy indanones, which have shown inhibitory activity against the DNA repair protein AlkB. This was achieved through a novel, metal-free oxygenation process under an oxygen atmosphere, with one epoxide derivative identified as a specific AlkB enzyme inhibitor (Negi et al., 2022).

Photofluorogenic and Estrogen Receptor Binding

The compound has been investigated for its fluorescent and photofluorogenic properties, particularly as ligands for the estrogen receptor. The indene systems were created using Friedel-Crafts cyclization and exhibited reasonable estrogen receptor binding affinity. Interestingly, these systems undergo photocyclization to phenanthrenes inefficiently, indicating potential applications in light-sensitive materials (Anstead et al., 1988).

Organic Synthesis

2,3-Diphenyl-1-indenone is also significant in organic synthesis. For instance, it's been used in the synthesis of indenones via reactions with alkynes, demonstrating its versatility in organic chemistry (Robinson et al., 1989). Palladium-assisted formation of carbon-carbon bonds involving this compound further exemplifies its utility in synthesizing various organic structures (Vicente et al., 1996).

Photochromic Applications

2,3-Diphenyl indenone oxide, a derivative, has been used in developing photochromic materials. Its transformation under UV illumination and the potential for long-term stability in photochromic materials highlight its applicability in this domain (Pope, 1994).

Radical Cascade Reactions

This compound is also significant in radical cascade cyclization for constructing functionalized 1-indenones, playing a key role in synthesizing biologically active molecules and natural products (Zhang et al., 2019).

Catalyst in Chemical Reactions

2,3-Diphenyl-1-indenone has been used in catalysis, such as in rhenium-catalyzed synthesis of indenones, demonstrating its role in facilitating complex chemical reactions (Kuninobu et al., 2010).

Future Directions

The future directions of 2,3-Diphenyl-1-indenone research could involve further exploration of its inhibitory activity against the DNA repair protein AlkB . The development of more efficient synthesis methods and the investigation of other potential biological activities could also be areas of interest.

properties

IUPAC Name

2,3-diphenylinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H14O/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVRXYLNLVVNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939299
Record name 2,3-Diphenyl-1H-inden-1-one
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Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,3-Diphenyl-1H-inden-1-one

CAS RN

1801-42-9
Record name 2,3-Diphenyl-1H-inden-1-one
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Record name 2,3-Diphenyl-1-indanone
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Record name 2,3-Diphenyl-1-indenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
WH Watson, A Nagl - Acta Crystallographica Section C: Crystal …, 1987 - scripts.iucr.org
(IUCr) 2,3-Diphenyl-1-indenone Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (organic compounds) Volume 43 Part 12 Pages 2444-2445 …
Number of citations: 6 scripts.iucr.org
TJ Clark - Journal of Chemical Education, 1971 - ACS Publications
Preparation of 2,3-diphenyl-1-indenone and related compounds Page 1 Thomas J, Clark Humboldt State College Areata, California 95521 Preparation of 2,3-Diphenyl-l-indenone …
Number of citations: 8 pubs.acs.org
R Negi, TK Jena, NK Tuti, R Anindya… - Organic & Biomolecular …, 2022 - pubs.rsc.org
Herein, we report a novel and unexpected metal-free oxygenation of 2,3-diphenyl-1-indenones, under an oxygen atmosphere (air), to either 2,3-epoxy-2,3-diphenyl-1-indenone or 2-…
Number of citations: 2 pubs.rsc.org
L Ilies, Y Arslanoglu, T Matsubara… - Asian Journal of …, 2018 - Wiley Online Library
The iron/diphosphine‐catalyzed annulation of a carboxamide possessing a bidentate directing group with an internal alkyne proceeds in the presence of phenylzinc halide as a base at …
Number of citations: 24 onlinelibrary.wiley.com
RL Shriner, WR Knox - The Journal of Organic Chemistry, 1951 - ACS Publications
However, the carbinol (V) could not be isolated as a pure crystalline solid. It separated as an oil which formed a glass on chilling. Structure V is that of a hemiketal which may be …
Number of citations: 31 pubs.acs.org
MLN Rao, RJ Dhanorkar - Tetrahedron, 2014 - Elsevier
Palladium-catalyzed combined two-step one-pot protocol for the synthesis of 2,3-diaryl-1-indenones has been disclosed using 1,1-dibromoalkenes, triarylbismuth reagents and 2-…
Number of citations: 26 www.sciencedirect.com
RC Larock, MJ Doty, S Cacchi - The Journal of Organic Chemistry, 1993 - ACS Publications
A number of 2, 3-disubstituted 1-indenones have been prepared in fair to good yields by treating o-iodo-or o-bromobenzaldehyde with various internal alkynes in the presence of a …
Number of citations: 337 pubs.acs.org
WA Pettit, JW Wilson - Journal of the American Chemical Society, 1977 - ACS Publications
The products of the irradiation of a series of 3-substituted 1, 1-diphenylindenes 1 (substituents: H, CH3, COCH3, CO2CH3, CN) in benzene are either 3-substituted 1, 2-diphenylindenes …
Number of citations: 19 pubs.acs.org
B Pandey, MP Mahajan, RK Tikare, M Muneer… - Research on chemical …, 1991 - Springer
The reaction of tetracyclone (1) with potassium in THF gave a mixture of benzoic acid (4), tetraphenylfuran (5) and cis-1,2-dibenzoylstilbene (6). The reaction of 1 with potassium in …
Number of citations: 4 link.springer.com
CFH Allen, JW Gates Jr, JA VanAllan - Organic Syntheses, 2003 - Wiley Online Library
Diphenylindone (2, 3‐diphenyl‐1‐indenone) product: 2, 3‐diphenylindone
Number of citations: 1 onlinelibrary.wiley.com

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